molecular formula C22H15NO5 B11588634 4-[5-(4-methylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid

4-[5-(4-methylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid

Cat. No.: B11588634
M. Wt: 373.4 g/mol
InChI Key: PAORKHPUYWRMMU-UHFFFAOYSA-N
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Description

4-[5-(4-METHYLPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which include a benzoic acid moiety linked to a phthalimide derivative through a methylphenoxy group. The molecular formula of this compound is C22H17NO5, and it has a molecular weight of 375.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-METHYLPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-METHYLPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[5-(4-METHYLPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, it may interact with DNA and proteins, leading to its anti-tumor properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(4-METHYLPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID is unique due to its combination of a benzoic acid moiety, a methylphenoxy group, and a phthalimide derivative. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

Molecular Formula

C22H15NO5

Molecular Weight

373.4 g/mol

IUPAC Name

4-[5-(4-methylphenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid

InChI

InChI=1S/C22H15NO5/c1-13-2-8-16(9-3-13)28-17-10-11-18-19(12-17)21(25)23(20(18)24)15-6-4-14(5-7-15)22(26)27/h2-12H,1H3,(H,26,27)

InChI Key

PAORKHPUYWRMMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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